molecular formula C14H13Cl2NO B8416767 2-(4-Chlorophenyloxy)-2-(4-chlorophenyl)ethylamine

2-(4-Chlorophenyloxy)-2-(4-chlorophenyl)ethylamine

Cat. No. B8416767
M. Wt: 282.2 g/mol
InChI Key: JESYMYLGHSGTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07390835B2

Procedure details

To a solution of 2-(4-chlorophenyloxy)-2-(4-chlorophenyl)ethyl azide (Step B, 0.23 g, 0.75 mmol) in 4 mLTHF at −20° C. was added trimethylphosphine (0.18 mL, 1.8 mmol), and the reaction was allowed to warm to room temperature over 2 h. Lithium hydroxide monohydrate (61 mg, 1.5 mmol) was added followed by 2 mL water. After stirring at room temperature for 30 min, the reaction was quenched by addition of 2 M hydrochloric acid (final pH=2). The volatile materials were removed on a rotary evaporator, and the resulting mixture was partitioned between brine (20 mL), 5 N aqueous sodium hydroxide (20 mL), ether (20 mL) and toluene (20 mL). The organic layer was separated and the aqueous layer extracted with ether (40 mL). The combined extracts were dried over anhydrous MgSO4, filtered, and concentrated to dryness to give the title compound, which was contaminated with trimethylphosphine oxide and was used without further purification. 1H NMR (500 MHz, CD3OD): δ 7.46-7.40 (m, 4H), 7.20 (d, 2H), 6.91 (d, 2H), 5.53 (m, 2H), 3.36 (m, 2H). LC-MS: m/e 282 (M+H)+ (2.5 min).
Name
2-(4-chlorophenyloxy)-2-(4-chlorophenyl)ethyl azide
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
61 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:10][N:11]=[N+]=[N-])=[CH:4][CH:3]=1.CP(C)C.O.[OH-].[Li+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:10][NH2:11])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
2-(4-chlorophenyloxy)-2-(4-chlorophenyl)ethyl azide
Quantity
0.23 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC(CN=[N+]=[N-])C1=CC=C(C=C1)Cl
Name
Quantity
0.18 mL
Type
reactant
Smiles
CP(C)C
Step Two
Name
Lithium hydroxide monohydrate
Quantity
61 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 2 M hydrochloric acid (final pH=2)
CUSTOM
Type
CUSTOM
Details
The volatile materials were removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting mixture was partitioned between brine (20 mL), 5 N aqueous sodium hydroxide (20 mL), ether (20 mL) and toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)OC(CN)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.